molecular formula C16H18N2O6 B8792926 Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate

Cat. No. B8792926
M. Wt: 334.32 g/mol
InChI Key: BPAQYHLDAQDVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(5-(tert-Butyl)-3-oxoisoxazol-2(3H)-yl)-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H18N2O6

Molecular Weight

334.32 g/mol

IUPAC Name

ethyl 4-(5-tert-butyl-3-oxo-1,2-oxazol-2-yl)-3-nitrobenzoate

InChI

InChI=1S/C16H18N2O6/c1-5-23-15(20)10-6-7-11(12(8-10)18(21)22)17-14(19)9-13(24-17)16(2,3)4/h6-9H,5H2,1-4H3

InChI Key

BPAQYHLDAQDVNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C(=O)C=C(O2)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

413.3 g of ethyl 4-chloro-3-nitrobenzoate, 305 g of 5-t-butyl-3-hydroxyisooxazole and 1 liter of dimethyl sulfoxide were mixed, and stirred. Thereto was added 300 g of sodium bicarbonate, and the reaction was run at 90° C. for 8 hours. Thereafter, the reaction mixture was cooled, and thereto were added 1.5 liters of methanol, and further 3 liters of water to precipitate crystals. These crystals were filtered off. Yield: 560.7 g, Percent yield: 93.2%.
Quantity
413.3 g
Type
reactant
Reaction Step One
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl-4-chloro-3-nitro-benzoate (413.3 grams), 305 grams of 5-t-butyl-3-hydroxyiso-oxazole and 1 liter of dimethylsulfoxide were mixed together and stirred. Next 300 grams of sodium bicarbonate were added and the mixture was reacted at 90° C. for a period of 8 hours. The reaction mixture was then cooled, 1.5 liter of methanol was added, followed by the addition of 3 liters of water, and the crystals which precipitated out were recovered by filtration.
Quantity
413.3 g
Type
reactant
Reaction Step One
Quantity
305 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 100 ml of dimethyl sulfoxide were dissolved 23.0 g of ethyl 4-chloro-3-nitrobenzoate and 17 g of 5-t-butyl-3-hydroxyisoxazole and after adding thereto 17 g of potassium carbonate, the reaction was performed for 8 hours at 75° C. After the reaction was over, the reaction mixture obtained was poured into cold diluted hydrochloric acid followed by stirring, whereby colorless crystals deposited immediately. The crystals were recovered by filtration and recrystallized from ethanol to provide 31.7 g of the desired compound with a yield of 94.8%. The melting point thereof was 88° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
94.8%

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